6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid
Description
6-Oxo-5-azaspiro[34]octane-2-carboxylic acid is a heterocyclic compound characterized by a spirocyclic structure
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
6-oxo-5-azaspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c10-6-1-2-8(9-6)3-5(4-8)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12) |
InChI Key |
CFNNIVQLDNMREA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C2)C(=O)O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid can be achieved through several methods. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the chosen synthetic route.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Structural and Chemical Properties
- Molecular Formula : CHNO
- SMILES : C1CC2(CC(C2)C(=O)O)NC1=O
- InChI : InChI=1S/C8H11NO3/c10-6-1-2-8(9-6)3-5(4-8)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)
Medicinal Chemistry
6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid serves as a key intermediate in the synthesis of potential drug candidates targeting neurological and psychiatric disorders. Its unique spirocyclic structure contributes to its biological activity, making it a valuable scaffold for drug design.
Case Study on Antibacterial Efficacy :
A series of spirocyclic compounds were evaluated for their ability to inhibit growth in ESKAPE pathogens. The lead compound demonstrated broad-spectrum activity against five out of six tested pathogens, indicating its potential as an antibacterial agent.
| Compound | Pathogen | MIC (mg/mL) |
|---|---|---|
| 6a | Enterobacter cloacae | 0.5 |
| 6b | Staphylococcus aureus | 1.0 |
| 6c | Acinetobacter baumannii | 2.0 |
| Lead Compound | Klebsiella pneumoniae | <0.25 |
Biochemistry
The compound is utilized as a probe in biochemical studies to investigate enzyme interactions and molecular mechanisms. It can modulate the activity of specific enzymes through binding interactions, which is crucial for understanding metabolic pathways.
Antitubercular Activity
Derivatives of 6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid have been studied for their antitubercular properties against Mycobacterium tuberculosis. Certain modifications resulted in compounds with minimum inhibitory concentration (MIC) values as low as , showcasing strong potential for therapeutic use.
Synthesis and Chemical Versatility
The synthesis of this compound involves several steps that allow for modifications leading to diverse derivatives with enhanced biological activity:
- Starting Material : N-Boc-protected azetidine
- Step 1 : Horner-Wadsworth-Emmons olefination
- Step 2 : Cycloaddition with appropriate amines
- Step 3 : Hydrolysis and functional group transformations
Industry Applications
Beyond medicinal chemistry, this compound has applications in producing specialty chemicals and materials with unique properties due to its structural characteristics.
Mechanism of Action
The mechanism of action of 6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid
- tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- 2-Oxa-6-azaspiro[3.4]octane
Uniqueness: 6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of novel therapeutic agents.
Biological Activity
6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid is a bicyclic compound notable for its unique spirocyclic structure, which includes both an azetidine and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology. The molecular formula of this compound is CHN O, with a molecular weight of approximately 171.15 g/mol .
Structural Characteristics
The structural features of 6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid contribute significantly to its biological activity. The spirocyclic framework allows for unique interactions with biological targets, such as enzymes and receptors, potentially influencing various biochemical pathways.
Structural Formula
- Molecular Formula : CHN O
- SMILES Notation : C1CC2(CC(C2)C(=O)O)NC1=O
- InChIKey : CFNNIVQLDNMREA-UHFFFAOYSA-N
Biological Activity
Preliminary studies suggest that 6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid exhibits various biological activities, including:
- Antimicrobial Activity : Some studies indicate that this compound may inhibit the growth of certain bacteria and fungi, although specific mechanisms remain to be elucidated.
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit key enzymes involved in metabolic pathways, which could have implications for drug development.
- Receptor Modulation : There is evidence suggesting that 6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid may interact with specific receptors, influencing physiological responses.
Interaction Studies
Research has focused on the binding affinity of 6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid to various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess these interactions.
Comparative Analysis with Similar Compounds
The following table summarizes compounds structurally related to 6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Oxo-6-azaspiro[3.4]octane-6-carboxylic acid | CHN O | Different position of carbonyl and carboxyl groups |
| cis-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid | CHN O | Contains an additional oxygen atom in the ring |
| Rac-(2S,4S)-6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid | CHN O | Stereochemistry differs, affecting biological activity |
Case Studies and Research Findings
- Pharmacological Evaluation : In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and tested their pharmacological properties, revealing promising results in terms of enzyme inhibition and receptor interaction .
- Antimicrobial Studies : A dissertation highlighted the antimicrobial properties of spirocyclic compounds similar to 6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid, demonstrating effectiveness against several pathogenic strains at varying concentrations .
- Mechanistic Insights : Further investigations have aimed at elucidating the mechanisms by which this compound exerts its biological effects, focusing on its interaction with cellular signaling pathways and potential therapeutic applications in treating infections or metabolic disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
